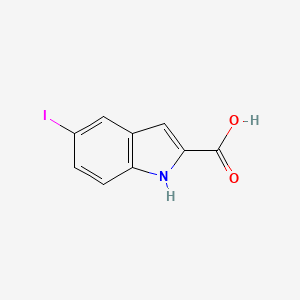

5-iodo-1H-indole-2-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-iodo-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 99066-64-5 . It has a molecular weight of 287.06 . It is a powder at room temperature .

Physical And Chemical Properties Analysis

5-iodo-1H-indole-2-carboxylic acid is a powder at room temperature . It has a melting point of 248-250 degrees .Applications De Recherche Scientifique

HIV-1 Integrase Strand Transfer Inhibitors

Indole-2-carboxylic acid derivatives have been found to be novel HIV-1 integrase strand transfer inhibitors . These inhibitors can effectively impair the viral replication. The indole nucleus of the compound was observed to chelate with two Mg 2+ ions within the active site of integrase . This is a significant development in the fight against HIV.

Anticancer Immunomodulators

5-Iodo-1H-indole-2-carboxylic Acid is also used as a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles . These inhibitors are potential anticancer immunomodulators, which can help in the treatment of cancer.

Inhibitors of Gli1-Mediated Transcription in Hedgehog Pathway

Amide conjugates with ketoprofen, synthesized using 5-Iodo-1H-indole-2-carboxylic Acid, act as inhibitors of Gli1-mediated transcription in the Hedgehog pathway . This pathway plays a crucial role in the development of various organs and tissues.

Synthesis of Indirubin Derivatives

5-Iodo-1H-indole-2-carboxylic Acid is used in the synthesis of indirubin derivatives . Indirubin is a component of a traditional Chinese medicine, Danggui Longhui Wan, used to treat chronic diseases like leukemia.

Synthesis of (±)-Dibromophakellin and Analogs

This compound is used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs . Dibromophakellin is a marine natural product with significant biological activity.

Synthesis of the Pyrrolizidine Alkaloid (±)-Trachelanthamidine

5-Iodo-1H-indole-2-carboxylic Acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine . Pyrrolizidine alkaloids have a wide range of biological activities, including anti-tumor, anti-viral, and anti-bacterial effects.

Stereoselective Preparation of Renieramycin G Analogs

This compound is used for the stereoselective preparation of renieramycin G analogs . Renieramycin G is a marine natural product with cytotoxic activity against human lung cancer cells.

Development of Integrase Inhibitors

Indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors . Integrase inhibitors are a type of antiretroviral drug used in the treatment of HIV.

Safety and Hazards

5-iodo-1H-indole-2-carboxylic acid has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . These hazard statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

The primary target of 5-iodo-1H-indole-2-carboxylic Acid is HIV-1 integrase , a key enzyme in the life cycle of HIV-1 . This enzyme plays a crucial role in the replication of the virus, making it an important antiviral target .

Mode of Action

5-Iodo-1H-indole-2-carboxylic Acid interacts with HIV-1 integrase by inhibiting the strand transfer of the enzyme . The indole core and C2 carboxyl group of the compound chelate the two Mg^2+ ions within the active site of integrase . This interaction effectively inhibits the enzyme’s activity, impairing the viral replication process .

Biochemical Pathways

The inhibition of HIV-1 integrase by 5-iodo-1H-indole-2-carboxylic Acid affects the viral replication pathway . By preventing the integration of the viral DNA into the host genome, the compound disrupts the life cycle of the virus, thereby exerting its antiviral effect .

Result of Action

The inhibition of HIV-1 integrase by 5-iodo-1H-indole-2-carboxylic Acid results in the disruption of the viral replication process . This disruption prevents the spread of the virus within the host, thereby exerting an antiviral effect .

Propriétés

IUPAC Name |

5-iodo-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNFKMFTFFMIRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2789365.png)

![N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2789367.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2789368.png)

![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2789372.png)

![2-Benzyl-2-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2789382.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)